REACTION_CXSMILES
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B(O)O.[C:4]([O:8][C:9]([N:11]1[CH2:16][CH:15]=[C:14](OS(C(F)(F)F)(=O)=O)[CH2:13][CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5].[Cl-].[Li+].[C:27]([O-])([O-])=O.[Na+].[Na+].CO[CH2:35][CH2:36][O:37][CH3:38]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:4]([O:8][C:9]([N:11]1[CH2:16][CH:15]=[C:14]([C:35]2[CH:27]=[CH:38][O:37][CH:36]=2)[CH2:13][CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5] |f:2.3,4.5.6,^1:42,44,63,82|
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Name
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|
Quantity
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6.22 g
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Type
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reactant
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Smiles
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B(O)O
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Name
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|
Quantity
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55.27 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F
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Name
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|
Quantity
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7.07 g
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Type
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reactant
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Smiles
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[Cl-].[Li+]
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Name
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|
Quantity
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56 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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Quantity
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120 mL
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Type
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reactant
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Smiles
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COCCOC
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Name
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|
Quantity
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3.21 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux under inert atmosphere for 4 h
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Duration
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4 h
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Type
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CONCENTRATION
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Details
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was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The resulting residue was partitioned between dichloromethane (150 mL), aqueous 2N Na2CO3 (125 mL), and concentrated ammonium hydroxide (9 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted again with dichloromethane (3×125 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The resulting residue was purified via flash column chromatography (hexanes/CH2Cl2/EtOAc 9:1:1)
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Name
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|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=COC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.13 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |